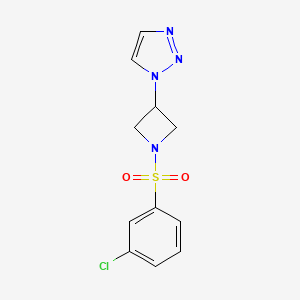

1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidinyl triazole sulfonamides and has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

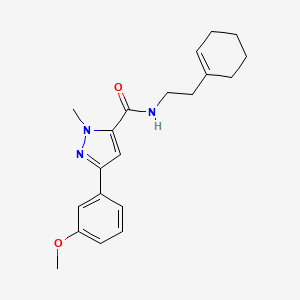

Anti-tubercular Agents

The compound has been used in the design and synthesis of novel derivatives that have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These derivatives were found to be non-toxic to human cells, making them potential candidates for further development .

Anticonvulsant Agents

The compound has been synthesized as part of a new series of derivatives that have shown potential as anticonvulsant agents . One of these derivatives showed more beneficial ED50 and protective index values than the reference drug—valproic acid .

Analgesic Agents

Some derivatives of the compound have also shown potential as analgesic agents . These derivatives were tested for their antinociceptive activity in the formalin model of tonic pain .

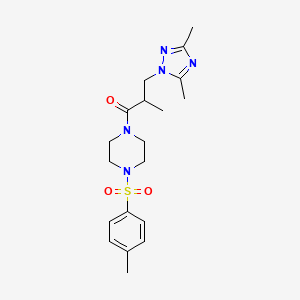

Neuropathic Pain Management

The compound has been used in the development of new compounds/strategies for neuropathic pain management . The most active compound was found to interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Interaction with Menin

Studies suggest that menin exerts its effects predominantly through inhibitory effects on transcription . The compound could potentially be used to study these interactions further .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels .

Mode of Action

Based on the information about similar compounds, it can be inferred that the compound may interact with its targets, possibly neuronal voltage-sensitive sodium (site 2) and l-type calcium channels, leading to changes in the electrical activity of the neurons .

Biochemical Pathways

Given the potential targets, it can be hypothesized that the compound may influence the propagation of action potentials in neurons, thereby affecting neuronal communication .

Result of Action

Based on the potential targets, it can be inferred that the compound may influence neuronal activity, potentially leading to changes in perception or behavior .

properties

IUPAC Name |

1-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2S/c12-9-2-1-3-11(6-9)19(17,18)15-7-10(8-15)16-5-4-13-14-16/h1-6,10H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRHNOAUBUYRER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)N3C=CN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377053.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2377055.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2377056.png)

![2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2377057.png)

![Methyl (E)-4-oxo-4-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]amino]but-2-enoate](/img/structure/B2377058.png)

![N-(oxolan-2-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2377066.png)

![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2377067.png)

![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2377069.png)